molecular formula C11H10N2O5S B2538169 N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797957-19-7

N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2538169
CAS No.: 1797957-19-7
M. Wt: 282.27
InChI Key: CMWWRTMNCVIWIS-UHFFFAOYSA-N
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Description

N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 1797957-19-7) is a sulfonamide derivative of significant interest in medicinal chemistry, featuring a unique molecular scaffold that combines a benzo[b][1,4]dioxine core with an isoxazole heterocycle . This distinct structure confers specific electronic and steric properties, making it a valuable building block for constructing novel chemical entities and probing biological targets . Research indicates that this compound and its structural analogs are being investigated for their potential as antimicrobial agents, with studies demonstrating effectiveness against various Gram-positive bacteria . Furthermore, its role as an enzyme inhibitor is a key area of exploration; the compound is studied for its ability to inhibit carbonic anhydrase isoforms (CA IX and CA XII), which are implicated in tumor progression and metastasis . This mechanism of action, which involves binding to the active site of enzymes and blocking substrate access, suggests potential applications in oncology drug discovery . The synthetic routes for this compound typically involve multiple steps, including the formation of the isoxazole ring, construction of the dihydrobenzo[b][1,4]dioxine moiety, and final sulfonamide formation . Researchers can utilize this high-purity compound as a key intermediate or a pharmacological tool in developing new therapeutic agents for diseases such as cancer, diabetes, and infectious diseases. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5S/c14-19(15,13-8-6-12-18-7-8)9-1-2-10-11(5-9)17-4-3-16-10/h1-2,5-7,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWWRTMNCVIWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and cyclization steps, and the employment of automated systems for the sulfonamide formation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Isoxazole N-oxides.

    Reduction: Amines.

    Substitution: N-substituted sulfonamides.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves several key steps:

  • Formation of the Isoxazole Ring : This can be achieved through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes or alkynes.
  • Construction of the Dihydrobenzo[b][1,4]dioxine Moiety : Cyclization of appropriate precursors under acidic or basic conditions.
  • Sulfonamide Formation : Involves the reaction of sulfonyl chlorides with amines.

These synthetic routes ensure the production of a compound with specific structural features that contribute to its biological activity .

Medicinal Chemistry

This compound is being investigated for its potential as:

  • Antimicrobial Agent : Studies have demonstrated its effectiveness against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with IC50 values ranging from 17.7 µM to 58.8 µM .
  • Antiviral Activity : The compound's unique structure allows it to interact with viral components, potentially leading to antiviral applications.
  • Anticancer Properties : Research indicates that derivatives of this compound exhibit concentration-dependent inhibition of cancer cell growth across multiple cell lines. For instance, derivative 16b showed superior activity compared to standard treatments like acetazolamide in inhibiting MG-63 cells .

Biological Studies

The compound is also utilized in biological studies involving:

  • Enzyme Inhibition : It has been shown to inhibit enzymes by binding to their active sites, thereby blocking substrate access. This property is significant in drug design for conditions such as diabetes and cancer.
  • Receptor Binding : this compound can bind to receptors on cell surfaces, modulating signal transduction pathways involved in cell proliferation and apoptosis .

Industrial Applications

In addition to its medicinal uses, this compound is explored for:

  • Synthesis of Advanced Materials : Its structural features make it a valuable building block for synthesizing more complex chemical entities.
  • Pharmaceutical Development : The compound serves as a precursor for developing new drugs targeting specific diseases.

Case Studies

Several case studies highlight the biological effects and therapeutic potential of this compound:

  • Antibacterial Efficacy : A study reported specific derivatives showing effectiveness against Gram-positive bacteria with varying IC50 values .
  • Anticancer Evaluation : Research indicated that certain derivatives inhibit cancer cell growth effectively. For example, derivative 16b was noted for its superior activity against MG-63 cells compared to conventional treatments .
  • Enzyme Inhibition Studies : New sulfonamides containing benzodioxane moieties were synthesized and screened against α-glucosidase and acetylcholinesterase enzymes to explore their therapeutic potential for Type 2 Diabetes Mellitus and Alzheimer's Disease .

Mechanism of Action

The mechanism of action of N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several analogs synthesized for AC inhibition, enabling a structural and functional comparison:

Key Structural Differences

Heterocyclic Substituent :

  • Target Compound : Isoxazole ring (5-membered, oxygen- and nitrogen-containing heterocycle).
  • Analog Compounds : 1,3,4-Oxadiazole rings (e.g., compounds 18–21 in ) .

Functional Group :

  • Target Compound : Sulfonamide (-SO₂NH₂) directly attached to the benzo[b][1,4]dioxine core.
  • Analog Compounds : Benzamide (-CONHR) groups linked via oxadiazole bridges (e.g., 18–21 ) .

Substituent Diversity: Analogs feature varied substituents on the benzamide moiety (e.g., thiomethoxy, trifluoromethyl, bromo), influencing hydrophobicity and electronic effects .

Research Findings and Limitations

  • Activity Gaps : While oxadiazole analogs showed AC1/8 inhibition, the target compound’s sulfonamide-isoxazole combination lacks direct biological data in the provided evidence.
  • Structural Hypotheses : The sulfonamide group may enhance binding to polar enzyme pockets, whereas benzamide analogs rely on hydrophobic substituents (e.g., trifluoromethyl, bromo) for activity .

Biological Activity

N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoxazole Ring : This is achieved through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes or alkynes.
  • Construction of the Dihydrobenzo[b][1,4]dioxine Moiety : Cyclization of appropriate precursors under acidic or basic conditions.
  • Sulfonamide Formation : Involves the reaction of sulfonyl chlorides with amines.

These steps ensure the production of a compound with specific structural features that contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. A study highlighted that compounds containing the 1,4-benzodioxane and isoxazole moieties demonstrated significant antibacterial activity against various bacterial strains. The structure-activity relationship suggests that modifications to these moieties can enhance efficacy .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, a study showed that derivatives significantly reduced the viability of cancer cell lines such as HT-29 and MDA-MB-231 under hypoxic conditions. The compound's ability to reverse tumor microenvironment acidification was also noted, indicating its potential as a therapeutic agent in oncology .

The following table summarizes the anticancer activity observed in different studies:

CompoundCell LineIC50 (µM)Mechanism of Action
16aMG-6324Inhibition of CA IX
16bMDA-MB-23118Inhibition of cell migration
16eHT-2915Reversal of tumor microenvironment

Enzyme Inhibition

The compound has been investigated for its enzyme inhibition properties. It acts as an inhibitor for carbonic anhydrases (CA IX and CA XII), which are implicated in tumor progression and metastasis. The inhibitory activity was assessed using hydrolysis monitoring methods, showing that this compound derivatives exhibit competitive inhibition against these enzymes .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : Binding to active sites on enzymes such as carbonic anhydrases inhibits their function.
  • Receptor Interaction : Modulation of signaling pathways through receptor binding impacts cellular processes like proliferation and apoptosis.

These interactions suggest a multifaceted approach to its therapeutic applications .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Antibacterial Efficacy : A study reported that specific derivatives showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with IC50 values ranging from 17.7 µM to 58.8 µM .
  • Anticancer Properties : Research on various derivatives indicated a concentration-dependent inhibition of cancer cell growth across multiple cell lines. For example, derivative 16b exhibited superior activity compared to standard treatments like acetazolamide (AZM) in inhibiting MG-63 cells .

Q & A

Q. What are the optimal synthetic routes for N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between a sulfonyl chloride intermediate and an isoxazole amine derivative. Key parameters include:

  • Reagents : Sodium hydroxide or triethylamine as bases to deprotonate the amine .
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .
  • Temperature : Controlled between room temperature and reflux (e.g., 40–80°C) to avoid side reactions .
  • Purification : Column chromatography or recrystallization for isolating the final product with >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : Confirms the presence of the isoxazole (δ 8.2–8.5 ppm for aromatic protons) and dihydrodioxine (δ 4.2–4.5 ppm for methylene groups) .
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (ESI-MS) : Determines molecular weight (e.g., [M+H]+ at m/z 349.3) .

Q. How do structural features (e.g., sulfonamide, isoxazole) influence its biological activity?

  • Sulfonamide Group : Acts as a hydrogen-bond donor/acceptor, enabling interactions with enzyme active sites (e.g., carbonic anhydrase or kinase targets) .
  • Isoxazole Ring : Enhances metabolic stability and π–π stacking with aromatic residues in proteins .
  • Dihydrodioxine Moiety : Improves solubility and modulates pharmacokinetic properties .

Q. What are the compound’s solubility and stability profiles under physiological conditions?

  • Solubility : Limited aqueous solubility (0.1–1 mg/mL in PBS) due to hydrophobicity; DMSO is preferred for in vitro assays .
  • Stability : Stable at pH 5–7 for 24 hours but degrades under strong acidic/basic conditions (pH <3 or >10) .

Q. How can researchers validate its identity against structurally similar analogs?

  • X-ray Crystallography : Resolves spatial arrangement of the isoxazole and sulfonamide groups .
  • Comparative NMR : Differentiates from analogs like N-(thiazol-2-yl) derivatives via distinct proton environments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Substituent Variation : Replace the isoxazole with oxadiazole or thiazole rings to assess binding affinity changes .
  • Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF₃) to the dihydrodioxine ring to enhance target engagement .
  • Computational Modeling : Use AutoDock or Schrödinger to predict interactions with kinases (e.g., CDK9) and prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Assay Standardization : Use uniform cell lines (e.g., HEK293) and controls to minimize variability in IC₅₀ measurements .
  • Target Profiling : Screen against panels of related enzymes (e.g., 50+ kinases) to identify off-target effects .
  • Metabolite Analysis : LC-MS/MS to detect degradation products that may interfere with activity .

Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) during sulfonamide bond formation .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

  • Caco-2 Assays : Predict intestinal absorption via permeability coefficients .
  • Microsomal Stability Tests : Incubate with liver microsomes to measure metabolic half-life (t₁/₂) .

Q. How can researchers elucidate its mechanism of action against novel targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with purified proteins .
  • CRISPR-Cas9 Knockout : Validate target dependency by deleting putative genes (e.g., COX-2) in cellular models .

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